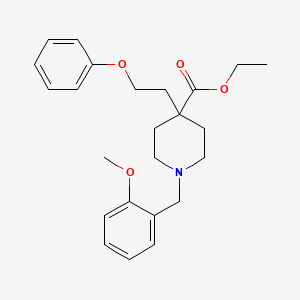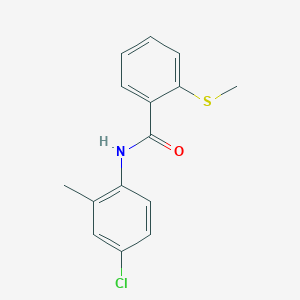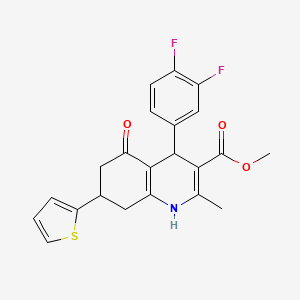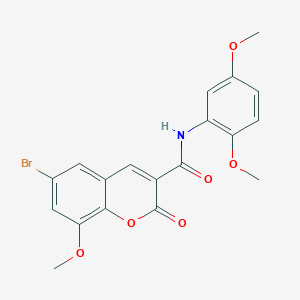![molecular formula C15H18N2O4S2 B5208280 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide, commonly known as DTNB, is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in biochemical and physiological research. DTNB is a sulfhydryl-reactive compound that is widely used as a reagent for measuring thiol groups in proteins and enzymes.
作用机制
DTNB reacts with thiol groups in proteins and enzymes to form a mixed disulfide bond. The reaction results in the formation of 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the concentration of thiol groups in the sample.
Biochemical and Physiological Effects:
DTNB has no direct biochemical or physiological effects on cells or tissues. However, it is widely used in biochemical and physiological research to measure thiol groups in proteins and enzymes. Thiol groups play an important role in many cellular processes, including redox regulation, signal transduction, and enzyme catalysis.
实验室实验的优点和局限性
DTNB has several advantages as a reagent for measuring thiol groups in proteins and enzymes. It is a highly sensitive and specific reagent that reacts with a wide range of thiol-containing molecules. It is also relatively easy to use and can be adapted to a variety of experimental conditions. However, DTNB has some limitations as well. It is susceptible to interference from other reactive molecules, and its reaction with thiol groups can be affected by changes in pH, temperature, and other experimental conditions.
未来方向
There are several future directions for the use of DTNB in scientific research. One area of interest is the development of new assays for the measurement of thiol groups in complex biological samples, such as blood and urine. Another area of interest is the use of DTNB in the study of redox signaling pathways and oxidative stress. Finally, DTNB may have applications in the development of new drugs and therapies for diseases that involve thiol-containing molecules, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, DTNB is a sulfhydryl-reactive compound that has numerous applications in biochemical and physiological research. It is widely used as a reagent for measuring thiol groups in proteins and enzymes and has several advantages and limitations for lab experiments. DTNB has no direct biochemical or physiological effects on cells or tissues, but its use in scientific research has led to significant advances in our understanding of thiol-containing molecules and their role in cellular processes.
合成方法
DTNB can be synthesized by reacting 5-sulfonyl-2-methoxybenzoic acid with thienylmethylamine and dimethylsulfate. The reaction is carried out in the presence of a base such as potassium carbonate, and the final product is obtained by recrystallization from a suitable solvent.
科学研究应用
DTNB is widely used in scientific research for the measurement of thiol groups in proteins and enzymes. It is commonly used in assays for the determination of enzymatic activity, protein concentration, and protein-protein interactions. DTNB is also used in the determination of glutathione levels in cells and tissues.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-17(2)23(19,20)12-6-7-14(21-3)13(9-12)15(18)16-10-11-5-4-8-22-11/h4-9H,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHRAOJRMLVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208217.png)
![butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B5208218.png)

![N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5208235.png)
![[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide](/img/structure/B5208237.png)
![3-[(4-chlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5208250.png)
![N-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5208252.png)

![isopropyl 3-{[({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5208255.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)